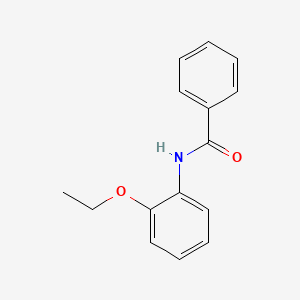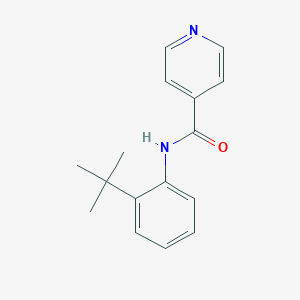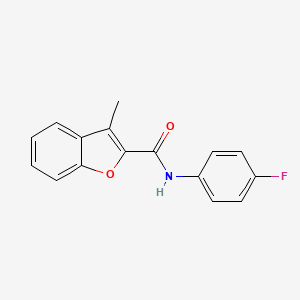![molecular formula C16H15BrN2O3 B5169789 N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide](/img/structure/B5169789.png)
N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide, also known as BAY 73-6691, is a small molecule inhibitor that targets the soluble guanylate cyclase (sGC) enzyme. This enzyme is responsible for producing cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a crucial role in regulating various physiological processes. BAY 73-6691 has been the subject of extensive research due to its potential therapeutic applications in a range of diseases.
Mechanism of Action
N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 targets the sGC enzyme, which is responsible for producing cGMP. By inhibiting sGC, N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 reduces the levels of cGMP, leading to a range of physiological effects. Specifically, N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 has been shown to reduce pulmonary vascular resistance, improve cardiac function, and reduce inflammation.
Biochemical and Physiological Effects:
N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 has been shown to have a range of biochemical and physiological effects. In animal models of pulmonary hypertension, N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 reduces pulmonary vascular resistance and improves right ventricular function. In animal models of heart failure, N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 improves cardiac function and reduces mortality. In addition, N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 has been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines in animal models of inflammation.
Advantages and Limitations for Lab Experiments
N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 has several advantages for lab experiments, including its high potency and specificity for sGC inhibition. However, there are also limitations to its use, including its short half-life and potential toxicity at high doses.
Future Directions
There are several potential future directions for research on N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691. One area of interest is the development of new formulations that can improve its pharmacokinetic properties, such as its half-life and bioavailability. Another area of interest is the investigation of its potential therapeutic applications in other diseases, such as sickle cell disease and chronic obstructive pulmonary disease. Finally, further research is needed to better understand the mechanism of action of N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 and its effects on various physiological processes.
Synthesis Methods
The synthesis of N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 involves several steps, starting with the reaction of 2-bromobenzoyl chloride with 3-amino-4-methoxyacetanilide to form N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide. The compound is then purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 has been studied extensively for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and sickle cell disease. In preclinical studies, N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 has been shown to improve pulmonary hemodynamics, reduce right ventricular hypertrophy, and improve exercise capacity in animal models of pulmonary hypertension. In addition, N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 has been shown to improve cardiac function and reduce mortality in animal models of heart failure.
properties
IUPAC Name |
N-(3-acetamido-4-methoxyphenyl)-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-10(20)18-14-9-11(7-8-15(14)22-2)19-16(21)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQXQIAECFLIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5169714.png)
![2-methoxy-4-methyl-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5169733.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-(1-piperidinyl)benzoic acid](/img/structure/B5169735.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine](/img/structure/B5169740.png)
![2-[(1-propyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5169755.png)
![4-methoxy-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5169757.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5169765.png)
![3-bromo-N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5169770.png)
![4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine](/img/structure/B5169771.png)

![2-hydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5169778.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(2-furyl)-N-methylpropanamide](/img/structure/B5169803.png)
